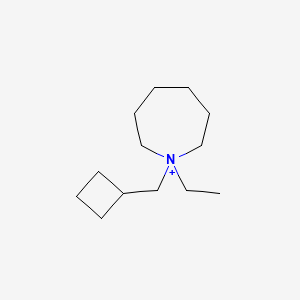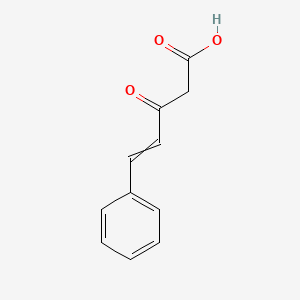
3-Oxo-5-phenylpent-4-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Oxo-5-phenylpent-4-enoic acid is an organic compound with the molecular formula C11H10O3. It is characterized by a phenyl group attached to a pentenoic acid backbone with a keto group at the third position. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-5-phenylpent-4-enoic acid can be achieved through several methods. One common approach involves the reaction of 3-bromoprop-1-ene with 2,2-diphenylacetic acid in the presence of lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at low temperatures. The reaction mixture is then stirred and heated, followed by acidification and extraction to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis, such as the use of large-scale reactors and optimized reaction conditions, would apply. The scalability of the synthetic route mentioned above would be a key consideration for industrial production.
化学反应分析
Types of Reactions
3-Oxo-5-phenylpent-4-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.
Substitution: The phenyl group and the double bond in the pentenoic acid backbone can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and sodium periodate (NaIO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
3-Oxo-5-phenylpent-4-enoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
作用机制
The mechanism by which 3-Oxo-5-phenylpent-4-enoic acid exerts its effects involves its interaction with specific molecular targets. For instance, it can act as a substrate for enzymes involved in polyketide synthesis, leading to the formation of biologically active compounds. The pathways involved include condensation reactions with coenzyme A (CoA) esters and subsequent cyclization to form aromatic ring systems .
相似化合物的比较
Similar Compounds
4-Phenyl-4-pentenoic acid: Similar in structure but lacks the keto group at the third position.
3-Phenylpent-4-enoic acid: Similar backbone but without the keto group.
4-Oxo-4-phenylbut-2-enoic acid: Similar structure but with a different position of the keto group.
Uniqueness
3-Oxo-5-phenylpent-4-enoic acid is unique due to the presence of both a phenyl group and a keto group on the pentenoic acid backbone. This combination of functional groups imparts distinct reactivity and potential for diverse chemical transformations .
属性
CAS 编号 |
343337-56-4 |
|---|---|
分子式 |
C11H10O3 |
分子量 |
190.19 g/mol |
IUPAC 名称 |
3-oxo-5-phenylpent-4-enoic acid |
InChI |
InChI=1S/C11H10O3/c12-10(8-11(13)14)7-6-9-4-2-1-3-5-9/h1-7H,8H2,(H,13,14) |
InChI 键 |
VNMMLNVSLPRZDK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C=CC(=O)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


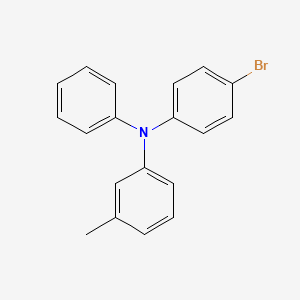
![5-[(Ethylsulfanyl)methyl]-3-hydroxy-2-methylpyridine-4-carbaldehyde](/img/structure/B14234675.png)
![5-[(4,6-Diethoxy-4,6-dioxo-3,7-dioxa-4lambda~5~,6lambda~5~-diphosphanonan-5-yl)amino]-5-oxopentanoic acid](/img/structure/B14234685.png)

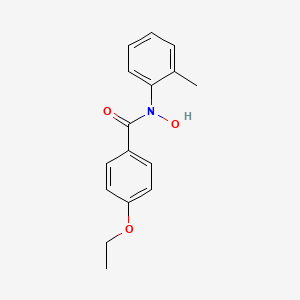
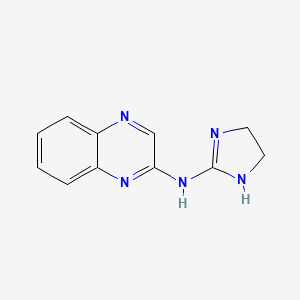
![2-((3-(Imidazo[1,2-a]pyridin-2-yl)phenyl)carbamoyl)benzoic acid](/img/structure/B14234709.png)
![Dimethyl [(1S)-3-oxocycloheptyl]propanedioate](/img/structure/B14234711.png)
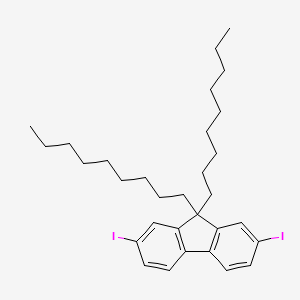
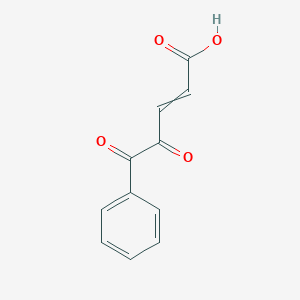
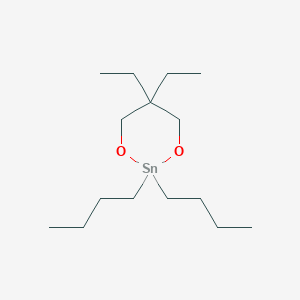
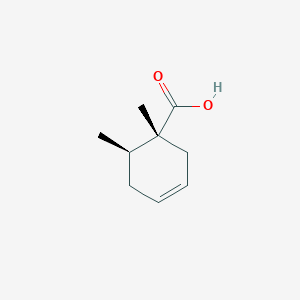
![(2-{[2-(Ethoxycarbonyl)prop-2-en-1-yl]oxy}ethyl)phosphonic acid](/img/structure/B14234758.png)
